N6-Cyclohexyladenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
N6-Cyclohexyladenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor involved in a myriad of physiological processes. Since its discovery, CHA has become an invaluable tool in cardiovascular and neuroscience research, facilitating the elucidation of A1 receptor function and the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of N6-Cyclohexyladenosine. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Discovery and Historical Context
N6-Cyclohexyladenosine was first comprehensively characterized as a high-affinity A1 adenosine receptor agonist in a seminal 1980 publication by Bruns, Daly, and Snyder.[1][2] Their work, focused on radioligand binding assays in brain membranes, was instrumental in defining the pharmacological properties of adenosine receptor subtypes. Using tritiated CHA ([³H]CHA), they were able to demonstrate high-affinity binding to what would become known as the A1 adenosine receptor, revealing a key tool for differentiating it from the lower-affinity A2 sites.[1][2] This pioneering research established CHA as a foundational pharmacological probe for investigating A1 receptor signaling.
Synthesis of N6-Cyclohexyladenosine
The synthesis of N6-Cyclohexyladenosine is typically achieved through the nucleophilic substitution of a leaving group at the C6 position of the purine (B94841) ring of an adenosine derivative with cyclohexylamine (B46788). A common and effective starting material for this synthesis is 6-chloroadenosine.
General Synthesis Protocol
The following protocol describes a plausible and commonly utilized method for the synthesis of N6-Cyclohexyladenosine.
Materials:
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6-chloroadenosine
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Cyclohexylamine
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Triethylamine (B128534) (or another suitable base)
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Ethanol (or another suitable solvent)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., dichloromethane (B109758)/methanol (B129727) mixture)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 6-chloroadenosine in a suitable solvent such as ethanol.
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Addition of Reagents: Add an excess of cyclohexylamine to the solution, followed by the addition of a base like triethylamine to scavenge the hydrochloric acid byproduct.
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Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then redissolved in a suitable solvent and washed with water to remove excess reagents and salts.
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Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure N6-Cyclohexyladenosine.
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Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacological Data
The pharmacological profile of N6-Cyclohexyladenosine is characterized by its high affinity and selectivity for the A1 adenosine receptor.
Binding Affinity and Efficacy
| Parameter | Value | Species/Tissue | Reference(s) |
| Kd | 0.7 nM | Bovine brain membranes | |
| 6 nM | Guinea pig brain membranes | ||
| EC50 | 8.2 nM | - | [3][4] |
| IC50 | 2.3 nM | Rat cortical membranes (A1) | [5] |
| 870 nM | Rat striatal membranes (A2) | [5] |
In Vivo and Ex Vivo Effects
| Effect | Model | Dosage/Concentration | Reference(s) |
| Decreased heart rate | Perfused working rat heart (ex vivo) | EC25 = 5 nM | [5] |
| Increased coronary flow | Perfused working rat heart (ex vivo) | EC25 = 860 nM | [5] |
| Decreased heart rate | Normotensive rats (in vivo) | EC25 = 2.4 µg/kg | [5] |
| Decreased blood pressure | Normotensive rats (in vivo) | EC25 = 4.2 µg/kg | [5] |
| Decreased locomotor activity | Mice (in vivo) | ED50 = 60 µg/kg, i.p. | [5] |
| Induction of sleep | Rats (in vivo) | 100 µM (basal forebrain infusion) | [5] |
Experimental Protocols
Adenosine A1 Receptor Radioligand Binding Assay
This protocol is based on the principles described in the foundational work by Bruns et al. and is a standard method for determining the binding affinity of compounds to the A1 adenosine receptor.[2]
Materials:
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Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain cortex)
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[³H]N6-Cyclohexyladenosine ([³H]CHA) as the radioligand
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Unlabeled N6-Cyclohexyladenosine (for determining non-specific binding)
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Test compounds
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Glass fiber filters
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Scintillation fluid
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Scintillation counter
Procedure:
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Membrane Preparation: Homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous adenosine.
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Assay Setup: In test tubes, combine the membrane preparation, [³H]CHA at a concentration near its Kd, and varying concentrations of the test compound. For determining total binding, no test compound is added. For non-specific binding, a high concentration of unlabeled CHA is added.
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Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can then be determined from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
N6-Cyclohexyladenosine Signaling Pathway
N6-Cyclohexyladenosine, upon binding to the A1 adenosine receptor, primarily signals through the inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CHA has been shown to activate the PI3K/Akt/CREB/BDNF signaling pathway, which is implicated in its neuroprotective effects.[3]
Caption: Signaling pathway of N6-Cyclohexyladenosine via the A1 adenosine receptor.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent pharmacological characterization of N6-Cyclohexyladenosine.
Caption: Workflow for the synthesis and characterization of N6-Cyclohexyladenosine.
Conclusion
N6-Cyclohexyladenosine remains a cornerstone in adenosine receptor research. Its discovery was a pivotal moment in the classification of adenosine receptor subtypes, and its continued use in pharmacological studies underscores its importance. This technical guide has provided a comprehensive overview of its discovery, a plausible and established synthesis route, a compilation of its pharmacological data, and detailed experimental protocols. The included diagrams of its signaling pathway and a typical experimental workflow further serve to contextualize its biological actions and the process of its scientific investigation. It is hoped that this resource will be of significant value to researchers and professionals in the fields of pharmacology and drug development.
